(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide
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Overview
Description
The compound (3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure with multiple functional groups, including hydroxyl, dimethylamino, methoxyphenyl, and phenylethynyl groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the bicyclic core structure, followed by the introduction of the various functional groups through a series of chemical reactions. Key steps may include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Attachment of the dimethylamino group: This can be done through reductive amination using dimethylamine and a suitable reducing agent like sodium cyanoborohydride.
Incorporation of the methoxyphenyl and phenylethynyl groups: These groups can be introduced through palladium-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound (3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The phenylethynyl group can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
The compound (3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[62
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound’s unique structure and functional groups make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets, such as receptors or enzymes.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways and targets involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Atorvastatin Related Compound E: This compound shares some structural similarities with (3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide, particularly in the presence of hydroxyl and aromatic groups.
Other Diazabicyclo Compounds: Compounds with similar bicyclic core structures and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C33H38N4O4 |
---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide |
InChI |
InChI=1S/C33H38N4O4/c1-35(2)19-28-32(25-13-11-24(12-14-25)10-9-23-7-5-4-6-8-23)29-20-36(21-30(38)31(39)22-37(28)29)33(40)34-26-15-17-27(41-3)18-16-26/h4-8,11-18,28-32,38-39H,19-22H2,1-3H3,(H,34,40)/t28-,29+,30-,31+,32+/m1/s1 |
InChI Key |
GMFUBIXUEFNREY-OXFURMMHSA-N |
Isomeric SMILES |
CN(C)C[C@@H]1[C@@H]([C@H]2N1C[C@@H]([C@@H](CN(C2)C(=O)NC3=CC=C(C=C3)OC)O)O)C4=CC=C(C=C4)C#CC5=CC=CC=C5 |
Canonical SMILES |
CN(C)CC1C(C2N1CC(C(CN(C2)C(=O)NC3=CC=C(C=C3)OC)O)O)C4=CC=C(C=C4)C#CC5=CC=CC=C5 |
Origin of Product |
United States |
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